tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a phenyl ring substituted with an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable ketone or aldehyde under acidic or basic conditions. One common method involves the use of tert-butyl carbamate and a ketone in the presence of a catalyst such as sulfuric acid. The reaction mixture is stirred and heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives and functionalized compounds .
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activity that can be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer properties .
Industry
In the chemical industry, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals .
Wirkmechanismus
The mechanism by which tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate exerts its effects involves interactions with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl N-[5-oxo-5-(pyridin-2-yl)pentyl]carbamate: Similar structure but with a pyridine ring instead of a phenyl ring.
tert-Butyl carbamate: A simpler compound with only the carbamate group and tert-butyl group.
Uniqueness
tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate is unique due to the presence of the isopropyl-substituted phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other carbamates and may confer specific properties that are valuable in research and industrial applications .
Eigenschaften
Molekularformel |
C19H29NO3 |
---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
tert-butyl N-[5-oxo-5-(2-propan-2-ylphenyl)pentyl]carbamate |
InChI |
InChI=1S/C19H29NO3/c1-14(2)15-10-6-7-11-16(15)17(21)12-8-9-13-20-18(22)23-19(3,4)5/h6-7,10-11,14H,8-9,12-13H2,1-5H3,(H,20,22) |
InChI-Schlüssel |
ZAGJQNDLXUCYIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1C(=O)CCCCNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.